1-Isopropyl-2-oxopyrrolidine-4-carboxamidine
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Overview
Description
1-Isopropyl-2-oxopyrrolidine-4-carboxamidine is a chemical compound with the molecular formula C8H16ClN3O It is known for its unique structure, which includes a pyrrolidine ring substituted with an isopropyl group, an oxo group, and a carboxamidine group
Preparation Methods
The synthesis of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-isopropyl-2-oxopyrrolidine and a suitable amidine precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal yield.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Isopropyl-2-oxopyrrolidine-4-carboxamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents.
Scientific Research Applications
1-Isopropyl-2-oxopyrrolidine-4-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Isopropyl-2-oxopyrrolidine-4-carboxamidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c1-5(2)11-4-6(8(9)10)3-7(11)12/h5-6H,3-4H2,1-2H3,(H3,9,10) |
InChI Key |
YLBQELHUNTZIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=N)N |
Origin of Product |
United States |
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